molecular formula C8H5FN2O B13488567 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde

Cat. No.: B13488567
M. Wt: 164.14 g/mol
InChI Key: LAEHMXIHEFUHPW-UHFFFAOYSA-N
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Description

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the benzene ring. The presence of a fluorine atom at position 4 and an aldehyde group at position 6 makes this compound unique and valuable in various scientific research applications.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

7-fluoro-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-4H,(H,10,11)

InChI Key

LAEHMXIHEFUHPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde typically involves the reaction of 4-fluoro-1H-1,3-benzodiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the benzodiazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at position 6 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form an alcohol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid.

    Reduction: 4-fluoro-1H-1,3-benzodiazole-6-methanol.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and aldehyde group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-1H-1,3-benzodiazole: Lacks the aldehyde group at position 6.

    6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde: The aldehyde group is at position 5 instead of 6.

Uniqueness

4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-Fluoro-1H-1,3-benzodiazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure :
this compound features a benzodiazole ring with a fluorine substituent at the 4-position and an aldehyde group at the 6-position. The presence of fluorine enhances its electronic properties, making it a valuable candidate for drug discovery.

Synthesis :
The synthesis typically involves the fluorination of a benzodiazole precursor followed by formylation. A common method utilizes 4-fluoroaniline as a starting material, which undergoes cyclization with formamide under acidic conditions to form the benzodiazole ring. This intermediate is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the 6-position .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
  • Fluorescent Probes : Its unique structure allows it to function as a fluorescent probe in biological imaging applications.
  • Modulation of Receptors : The compound may modulate receptor activities due to its structural characteristics, enhancing binding affinity and selectivity .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity :
    • A study investigated the effects of benzodiazole derivatives on cancer cell lines. It was found that compounds with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, indicating that this compound could have comparable effects due to structural similarities .
    • Another research effort demonstrated that fluorinated compounds often show enhanced potency against cancer cells compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine in this compound may similarly enhance its anticancer properties .
  • Fluorescent Properties :
    • The compound has been explored for its potential as a fluorescent probe due to the presence of the fluorine atom. This characteristic makes it suitable for applications in biological imaging and diagnostics .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityNotes
4-Chloro-1H-1,3-benzodiazole-6-carbaldehydeChlorine instead of FluorineModerate anticancer activityLess potent than fluorinated analogues
4-Bromo-1H-1,3-benzodiazole-6-carbaldehydeBromine instead of FluorineLower activity against MCF-7 cellsHalogen substitution decreases potency
4-Methyl-1H-1,3-benzodiazole-6-carbaldehydeMethyl group instead of FluorineVariable activityGenerally less effective than halogenated variants

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